molecular formula C7H16N2 B079753 4-Methylcyclohexane-1,3-diamine CAS No. 13897-55-7

4-Methylcyclohexane-1,3-diamine

Cat. No. B079753
CAS RN: 13897-55-7
M. Wt: 128.22 g/mol
InChI Key: QTKDDPSHNLZGRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to 4-Methylcyclohexane-1,3-diamine involves various chemical processes, including reactions that lead to the formation of complex molecular structures. For instance, reactions involving cyclohexane derivatives and specific functional groups result in compounds with significant structural and functional diversity (Deng Yong, 2001). These synthetic methodologies offer pathways for creating a wide range of molecules with potential applications in different areas of chemistry.

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives, including 4-Methylcyclohexane-1,3-diamine, is characterized by the presence of cyclohexane rings and specific substituents that influence their chemical behavior and interactions. Studies on the conformational properties of these compounds reveal their structural configurations and the preferential orientation of substituent groups, which are crucial for understanding their reactivity and potential applications (I. Arnason et al., 2002).

Chemical Reactions and Properties

Cyclohexane derivatives undergo various chemical reactions that modify their structure and properties. For example, bromination reactions of cyclohexene derivatives demonstrate the influence of stereochemistry on the reaction outcomes, highlighting the complexity of chemical transformations involving cyclohexane rings (G. Bellucci et al., 1969). These reactions are fundamental to the synthesis of more complex molecules and materials.

Physical Properties Analysis

The physical properties of 4-Methylcyclohexane-1,3-diamine and related compounds, such as solubility, thermal stability, and molecular weight, are critical for their practical applications. Research on polyimides derived from cyclohexane derivatives shows that these materials exhibit exceptional thermal properties and good transparency, making them suitable for use in high-performance applications (Chaofeng Chen et al., 2008).

Scientific Research Applications

  • Combustion Chemistry and Kinetic Modeling : 4-Methylcyclohexane-1,3-diamine is used in studies focusing on the combustion chemistry of cycloalkanes, which are key components in fuel surrogates. Research in this area includes investigating pyrolysis and flame intermediates, helping to develop kinetic models of larger cycloalkanes and practical fuels (Wang et al., 2014).

  • Asymmetric Bromination and Stereoselectivity in Organic Synthesis : This compound is involved in the study of asymmetric bromination reactions, which are crucial in organic synthesis for creating stereoselectively brominated compounds (Bellucci et al., 1969).

  • Conformational Analysis and Hyperconjugation : Research has been conducted on the role of hyperconjugation in the conformational analysis of methylcyclohexane and its derivatives. Such studies are significant in understanding the molecular structure and reactivity in organic chemistry (Ribeiro & Rittner, 2003).

  • Diamine Biosynthesis and Sustainable Plastic Industry : The synthesis of diamines, including 4-Methylcyclohexane-1,3-diamine, plays a role in the production of polyamide plastics. Using renewable raw materials for diamine synthesis is crucial for the sustainable development of the plastics industry (Wang, Li, & Deng, 2020).

  • Catalysis in Chemical Reactions : It is used in cobalt-catalyzed diastereoselective cross-couplings, highlighting its significance in the development of stereoselective synthesis methods (Thomas et al., 2018).

  • Amination Reactions and Synthesis of Amines : The compound is utilized in research focusing on the amination of cyclohexane derivatives, which is a vital reaction in organic synthesis for creating amines (Kovavic & Chaudhary, 1967).

  • Molecular Interaction Studies : It is involved in studies examining molecular interactions, such as hydrogen bonding, which are crucial for understanding chemical reactivity and material properties (Elm et al., 2016).

  • Development of Novel Polyimides : Research in materials science includes the synthesis of new polyimides using diamines, contributing to advancements in polymer chemistry and materials engineering (Yang, Su, & Hsiao, 2004).

  • Energy Storage and Hydrogen Carrier Applications : Studies on methylcyclohexane as a hydrogen energy carrier involve the use of its derivatives, including 4-Methylcyclohexane-1,3-diamine, for developing efficient energy storage solutions (Meng et al., 2021).

Safety And Hazards

4-Methylcyclohexane-1,3-diamine is classified as harmful if swallowed and causes severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/eye protection/face protection when handling it .

properties

IUPAC Name

4-methylcyclohexane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-5-2-3-6(8)4-7(5)9/h5-7H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKDDPSHNLZGRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884725
Record name 1,3-Cyclohexanediamine, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylcyclohexane-1,3-diamine

CAS RN

13897-55-7
Record name 2,4-Diamino-1-methylcyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13897-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Cyclohexanediamine, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013897557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Cyclohexanediamine, 4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Cyclohexanediamine, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylcyclohexane-1,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.228
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylcyclohexane-1,3-diamine
Reactant of Route 2
Reactant of Route 2
4-Methylcyclohexane-1,3-diamine
Reactant of Route 3
4-Methylcyclohexane-1,3-diamine
Reactant of Route 4
4-Methylcyclohexane-1,3-diamine
Reactant of Route 5
4-Methylcyclohexane-1,3-diamine
Reactant of Route 6
4-Methylcyclohexane-1,3-diamine

Citations

For This Compound
26
Citations
C Bethke, ST Kaysser, DN Uy Lan… - Industrial & …, 2021 - ACS Publications
With regard to upcoming regulations of common chemical blowing agents for epoxy foams, carbamates provide suitable alternatives. They act as blowing agents releasing CO 2 and …
Number of citations: 7 pubs.acs.org
A Chanteli, MÓ Conaire, R Brannigan, A Heise… - Reactive and Functional …, 2022 - Elsevier
This work is a proof-of-concept of the use of azomethine-bearing diamines as novel hardeners of standard epoxy compounds to yield cleavable and thermoformable covalent adaptable …
Number of citations: 3 www.sciencedirect.com
SN Trukhan, EV Morozov, ON Martyanov - Energy & Fuels, 2023 - ACS Publications
The work demonstrates the great potential of using a vanadyl porphyrin probe to study resin–paraffin aggregation processes in oils. The dynamics and polarity of the local environment …
Number of citations: 1 pubs.acs.org
SN Trukhan, SS Yakushkin… - The Journal of Physical …, 2022 - ACS Publications
An original method to study the local environment of vanadyl-containing components of heavy oils based on fine-tuning simulation of their electron spin resonance (ESR) spectra in situ …
Number of citations: 8 pubs.acs.org
T Türel, Ö Dağlar, F Eisenreich… - Chemistry–An Asian …, 2023 - Wiley Online Library
Epoxy thermosets constitute a significant portion of high‐performance plastics, as they possess excellent thermal and mechanical properties that are applicable in a wide range of …
Number of citations: 3 onlinelibrary.wiley.com
N Watzek, F Berger, SN Kolle, T Kaufmann… - Regulatory Toxicology …, 2017 - Elsevier
In the EU, chemicals with a production or import volume in quantities of one metric ton per year or more have to be tested for skin sensitizing properties under the REACH regulation. …
Number of citations: 5 www.sciencedirect.com
JS Schlechte - Advances in Structural Adhesive Bonding, 2023 - Elsevier
Epoxy adhesives are among the most versatile structural adhesives, as the desired properties can be obtained through the careful selection of epoxy resins, curatives, catalysts, curing …
Number of citations: 0 www.sciencedirect.com
S Braverman, M Cherkinsky, ML Birsa - thieme-connect.com
Carbon dioxide is one of the most abundant chemicals in nature. Nearly unlimited amounts are found in the atmosphere, dissolved in water, in gas wells, and in solids as carbonates. …
Number of citations: 0 www.thieme-connect.com
J Tian, Q Tang, C Li, G Xian - Journal of Applied Polymer …, 2022 - Wiley Online Library
Epoxy nanocomposite coatings play an important role in the wear protection of steel exposed in harsh service environments. How to improve the mechanical and wear resistance of …
Number of citations: 8 onlinelibrary.wiley.com
J Tian, X Qi, C Li, G Xian - Tribology International, 2023 - Elsevier
Polymer composites have been extensively used as marine engineering structures under extreme environmental conditions for their mechanical/thermal stability and special self-…
Number of citations: 5 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.